(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine
Description
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine is a tertiary amine featuring a neopentyl (2,2-dimethylpropyl) group and a 4-methoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)11-15-10-9-12-5-7-13(16-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDGWPVYMURHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One of the most common and scalable methods to prepare amines like (2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine is reductive amination. This involves:
- Condensation of 4-methoxyphenylacetone or 4-methoxyacetophenone with 2,2-dimethylpropylamine or its derivatives to form an imine intermediate.
- Subsequent reduction of the imine to the corresponding amine using catalytic hydrogenation or chemical reductants such as sodium borohydride or sodium cyanoborohydride.
This method is favored for its operational simplicity and potential for high yields.
| Step | Conditions | Notes |
|---|---|---|
| Imine formation | Solvent: Toluene or ethanol; Temperature: 25-60°C; Time: 6-8 hours | Molecular sieves may be used to remove water |
| Reduction | Catalyst: Pd/C under H2 or NaBH4; Temperature: 35-38°C; Pressure: 8-12 kg/cm² H2; Time: 10-12 hours | Solvents: Methanol or ethyl acetate preferred |
This approach can be adapted to produce optically pure amines when chiral starting materials or catalysts are employed.
Chiral Resolution and Asymmetric Synthesis
For applications requiring enantiomerically pure amines, several methods have been reported for related compounds such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, which can be adapted for the target compound:
- Enzymatic resolution: Using lipase B enzyme to resolve racemic mixtures, though this method often yields moderate optical purity (~78%) and is less suitable for scale-up due to enzyme cost and process complexity.
- Asymmetric hydroboration-amination: Employing rhodium complexes with chiral ligands (e.g., (S)-quinap) and catecholborane reagents to achieve high optical purity (~98%). However, this method involves expensive catalysts and hazardous reagents, limiting industrial feasibility.
- Enantioselective hydrosilylation: Using chiral N-picolinoylaminoalcohol catalysts with trichlorosilane followed by hydrogenation, offering good enantioselectivity but also limited by cost and safety concerns.
These methods provide routes to high optical purity but require careful consideration of cost, scalability, and safety.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Optical Purity Achieved | Industrial Feasibility |
|---|---|---|---|---|
| Reductive Amination | Simple, scalable, cost-effective | Requires careful control of conditions | Moderate to high | High |
| Enzymatic Resolution | Mild conditions, selective | Moderate purity, enzyme cost | ~78% | Low |
| Asymmetric Hydroboration | High optical purity | Expensive catalysts, hazardous reagents | ~98% | Low |
| Enantioselective Hydrosilylation | Good selectivity | Expensive catalysts, safety concerns | High | Low |
Research Findings and Industrial Considerations
- The reductive amination approach using 4-methoxyacetophenone and 2,2-dimethylpropylamine or related amines under catalytic hydrogenation conditions is the most practical for large-scale synthesis.
- Avoidance of hazardous reagents such as n-butyllithium, borane complexes, and expensive chiral catalysts is preferred for industrial production.
- Reaction parameters such as solvent choice (toluene, methanol, ethyl acetate), temperature (25-60°C), and hydrogen pressure (8-12 kg/cm²) are critical for optimizing yield and purity.
- Optical purity can be enhanced by using chiral auxiliaries or resolution techniques if necessary, but these add complexity and cost.
- The process can be adapted to produce both racemic and enantiomerically enriched forms depending on the application.
Chemical Reactions Analysis
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives of the original compound.
Scientific Research Applications
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analysis
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via its methoxy group, enhancing resonance stabilization in aromatic systems compared to thiophene (electron-rich due to sulfur) or fluorophenyl analogs (electron-withdrawing) .
- Lipophilicity : Compounds with larger aromatic substituents, such as the 4-ethylbenzyl derivative (MW 269.4), exhibit higher lipophilicity, which may influence membrane permeability in biological systems .
Commercial Availability and Research Status
- Discontinued Analogs : Compounds like (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine are listed as discontinued, highlighting challenges in sourcing certain derivatives .
Biological Activity
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine, with the molecular formula C14H23NO, is a phenethylamine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, particularly in the context of neurotransmitter modulation and receptor binding.
The synthesis of this compound typically involves bromination of 4-methoxyphenyl ethylamine followed by nucleophilic substitution with 2,2-dimethylpropylamine. This synthetic route allows for the introduction of functional groups that are crucial for its biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C14H23NO
- Molecular Weight : 235.34 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors in the central nervous system. Its interaction with neurotransmitter systems suggests potential implications in neurological disorders. The specific mechanisms include:
- Receptor Binding : The compound may bind to adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
- Modulation of Neurotransmission : By altering receptor activity, it could impact mood regulation and cognitive functions.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound can modulate neurotransmitter levels. For instance, studies have shown that phenethylamine derivatives can increase dopamine levels in certain brain regions, potentially offering therapeutic benefits for conditions such as depression and anxiety.
Case Studies
- Study on Receptor Binding : A study published in Neuroscience Letters examined the binding affinity of various phenethylamine derivatives at dopamine receptors. Results indicated that compounds with a methoxy group exhibited enhanced binding affinity compared to their non-methoxylated counterparts, suggesting that this compound may have similar properties .
- Behavioral Analysis : In animal models, administration of related compounds has been associated with increased locomotor activity and reduced anxiety-like behaviors, supporting their potential use in treating mood disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-ethyl-N-(4-methoxyphenyl)amine | Structure | Moderate receptor binding |
| N-(2-methoxyphenyl)ethylamine | Structure | Weak dopamine modulation |
| N-(4-methoxyphenyl)propylamine | Structure | Stronger affinity for serotonin receptors |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,2-Dimethylpropyl)[2-(4-Methoxyphenyl)ethyl]amine, and how can purity be optimized during synthesis?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxyphenethylamine with 2,2-dimethylpropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Purity optimization includes post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of unreacted amine signals at δ 1.5–2.0 ppm) .
Q. How can structural characterization of this compound be performed to distinguish it from analogous phenethylamine derivatives?
- Analytical Techniques :
- NMR : Distinctive signals include the methoxy group (δ ~3.7 ppm, singlet) and dimethylpropyl group (δ ~0.9 ppm, singlet for CH₃; δ ~1.3 ppm for CH₂).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₄H₂₁NO⁺, [M+H]⁺ calc. 220.1696).
- IR Spectroscopy : Absence of carbonyl peaks (ruling out amide analogs) and presence of N–H stretch (~3300 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on this compound’s receptor binding specificity (e.g., serotonin vs. norepinephrine reuptake inhibition)?
- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., cell type, radioligand concentration).
- Methodology :
- Radioligand Binding Assays : Use HEK-293 cells transfected with human SERT (serotonin transporter) or NET (norepinephrine transporter). Compare IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C).
- Functional Assays : Measure neurotransmitter uptake inhibition via fluorescent dyes (e.g., ASP⁺ for SERT) to confirm selectivity .
Q. How can environmental fate studies be designed to assess its persistence and metabolite toxicity?
- Experimental Design :
- Abiotic Degradation : Expose to UV light (simulated sunlight) in aqueous solutions (pH 5–9) and analyze degradation products via LC-MS/MS.
- Biotic Transformation : Use soil microcosms or activated sludge systems to track microbial degradation pathways. Identify metabolites (e.g., demethylated or hydroxylated derivatives) and assess ecotoxicity via Daphnia magna acute toxicity tests .
Q. What computational models predict its pharmacokinetic properties, and how do they align with in vitro data?
- Modeling Approach :
- QSAR : Use ADMET Predictor™ or SwissADME to estimate logP (~2.8), blood-brain barrier permeability (high), and CYP450 metabolism (CYP2D6 substrate).
- MD Simulations : Simulate binding to monoamine transporters using GROMACS to validate in vitro IC₅₀ discrepancies .
Q. What mechanisms explain its dual role in material science (e.g., polymer cross-linking) and biological systems?
- Mechanistic Insights :
- Polymer Cross-Linking : The amine group reacts with epoxy resins or acrylates via nucleophilic addition, enhancing thermal stability (TGA data shows degradation >250°C).
- Biological Activity : Structural similarity to phenethylamine derivatives enables interaction with neurotransmitter transporters, while the dimethylpropyl group increases lipophilicity and CNS penetration .
Methodological Guidance
Q. How should researchers design dose-response studies to minimize off-target effects in neuropharmacological assays?
- Protocol :
- Use primary neuronal cultures (rat cortical neurons) to assess cytotoxicity (MTT assay) and specificity (calcium imaging for receptor activation).
- Include positive controls (e.g., fluoxetine for SERT) and negative controls (vehicle-only) to normalize data. Dose range: 1 nM–100 µM .
Q. What strategies validate the compound’s stability under varying storage conditions?
- Stability Testing :
- Store aliquots at −80°C (long-term), 4°C (short-term), and room temperature (accelerated degradation).
- Analyze degradation via UPLC at 0, 1, 3, and 6 months. Stability criteria: ≥95% purity retention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
